molecular formula C26H25NO4 B1665584 AP-2238 CAS No. 553681-56-4

AP-2238

Cat. No.: B1665584
CAS No.: 553681-56-4
M. Wt: 415.5 g/mol
InChI Key: KXMCSAUVAHKCOR-UHFFFAOYSA-N
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Description

AP2238 is a compound that has garnered significant interest in the field of medicinal chemistry, particularly for its potential therapeutic applications in treating Alzheimer’s disease. It is known for its dual function as an acetylcholinesterase inhibitor and a beta-site amyloid precursor protein cleaving enzyme inhibitor . This dual functionality makes it a promising candidate for addressing the multifaceted nature of Alzheimer’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AP2238 involves a series of chemical reactions designed to introduce functional groups that enable its dual inhibitory activity. The molecular design is based on a dual-binding site acetylcholinesterase inhibitor, which allows AP2238 to interact with both the central and peripheral anionic sites of acetylcholinesterase .

Industrial Production Methods

While specific industrial production methods for AP2238 are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. Industrial production would also require stringent quality control measures to ensure consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

AP2238 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of AP2238 include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of AP2238 that retain or enhance its dual inhibitory activity. These derivatives are often tested for their efficacy in inhibiting acetylcholinesterase and beta-site amyloid precursor protein cleaving enzyme .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AP2238

AP2238’s uniqueness lies in its dual inhibitory activity, which allows it to target both acetylcholinesterase and beta-site amyloid precursor protein cleaving enzyme. This dual functionality makes it a promising candidate for addressing the complex pathophysiology of Alzheimer’s disease, offering potential advantages over single-target inhibitors .

Properties

CAS No.

553681-56-4

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

3-[4-[[benzyl(methyl)amino]methyl]phenyl]-6,7-dimethoxychromen-2-one

InChI

InChI=1S/C26H25NO4/c1-27(16-18-7-5-4-6-8-18)17-19-9-11-20(12-10-19)22-13-21-14-24(29-2)25(30-3)15-23(21)31-26(22)28/h4-15H,16-17H2,1-3H3

InChI Key

KXMCSAUVAHKCOR-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)CC2=CC=C(C=C2)C3=CC4=CC(=C(C=C4OC3=O)OC)OC

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=CC=C(C=C2)C3=CC4=CC(=C(C=C4OC3=O)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(4-((benzyl(methyl)amino)methyl)phenyl)-6,7-dimethoxy-2H-2-chromenone
AP 2238
AP-2238
AP2238

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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